{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine
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Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine is a chemical compound that features a difluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine typically involves the introduction of a difluoromethyl group to a pyrazole ring. One common method involves the reaction of 1H-pyrazole with difluoromethylating agents under controlled conditions. For instance, difluoroacetic acid can be used as a precursor, and the reaction is often catalyzed by metal-based catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of nanoscale titanium dioxide as a catalyst has been reported to improve reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups to the pyrazole ring
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
Major products formed from these reactions include various substituted pyrazoles and amine derivatives, which can be further utilized in different applications .
Scientific Research Applications
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, which can influence its binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds have similar structural features and are used as fungicides.
1-(difluoromethyl)imidazoles: These compounds share the difluoromethyl group and are used in various chemical applications.
Uniqueness
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17F2N3 |
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Molecular Weight |
217.26 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]pentan-1-amine |
InChI |
InChI=1S/C10H17F2N3/c1-2-3-4-6-13-8-9-5-7-14-15(9)10(11)12/h5,7,10,13H,2-4,6,8H2,1H3 |
InChI Key |
JUNWYBPWYIIFIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CC=NN1C(F)F |
Origin of Product |
United States |
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